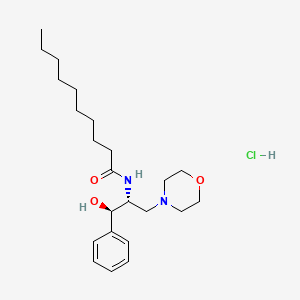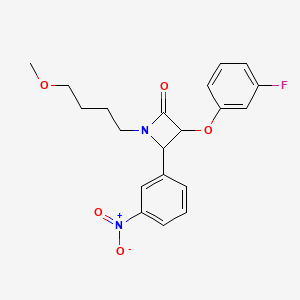
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
作用机制
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one works by irreversibly binding to the mutant forms of EGFR that are commonly found in NSCLC. This binding inhibits the activity of the mutant EGFR, which in turn leads to the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells.
生化和生理效应
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by blocking the activity of mutant EGFR. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that are necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is its high selectivity for mutant forms of EGFR. This means that it can specifically target cancer cells without affecting normal cells. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has a favorable safety profile and is well-tolerated by patients. However, one of the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is that it can only be used in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
未来方向
There are a number of future directions for the study of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. One area of research is the development of combination therapies that can enhance the efficacy of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. In addition, there is ongoing research into the development of second-generation EGFR TKIs that can overcome the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one and other first-generation EGFR TKIs. Finally, there is ongoing research into the use of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one in other types of cancer, such as breast cancer and colorectal cancer.
合成方法
The synthesis of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of 3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-nitrobenzene, which is then converted to the corresponding amine using a palladium catalyst. The amine is then reacted with 2-chloro-4,5-difluoroacetophenone to form the azetidinone ring.
科学研究应用
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a favorable safety profile and is well-tolerated by patients.
属性
IUPAC Name |
3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-27-11-3-2-10-22-18(14-6-4-8-16(12-14)23(25)26)19(20(22)24)28-17-9-5-7-15(21)13-17/h4-9,12-13,18-19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPKQKCDODQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC(=CC=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

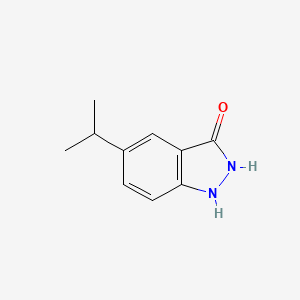
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
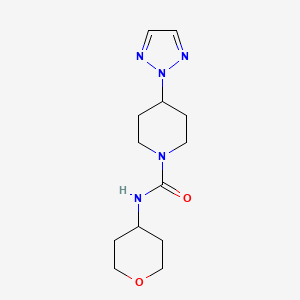
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
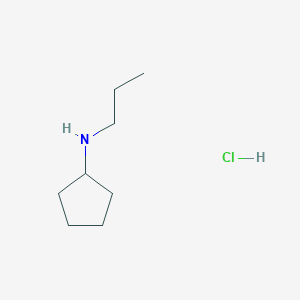
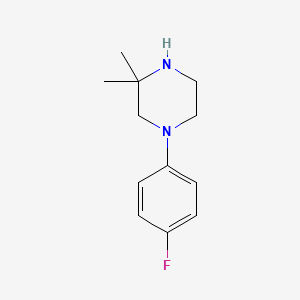
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
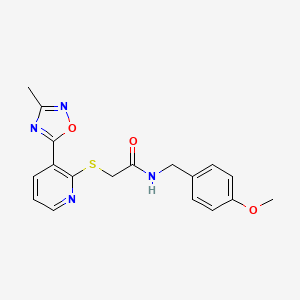
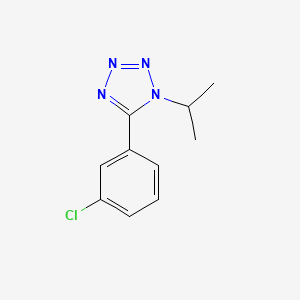
![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
